molecular formula C24H23FN2O4S B2731263 2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954709-06-9

2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2731263
CAS No.: 954709-06-9
M. Wt: 454.52
InChI Key: HRTCOTKYGHAWET-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H23FN2O4S and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications

Structural and Binding Properties

  • Research on similar isoquinoline derivatives has explored their structural aspects, including the formation of gels and crystalline salts with mineral acids, and their host–guest complexes exhibiting enhanced fluorescence properties. These structural characteristics are crucial for developing new materials and sensors (Karmakar et al., 2007).
  • The binding characteristics of a novel ligand for peripheral benzodiazepine receptors were investigated, highlighting the ligand's selectivity and potential for elucidating physiological relevance mediated through these receptors (Chaki et al., 1999).

Synthesis and Chemical Reactions

  • The synthesis of new 6,7-dihaloquinolones bearing mercapto groups demonstrates the versatility of quinoline derivatives in chemical synthesis, showcasing the potential for creating a variety of biologically active compounds (Al-Masoudi, 2003).
  • A study on quinoline-containing calixarene fluoroionophores revealed efficient fluoroionophores with selectivity for sodium and strontium ions, indicating applications in ion sensing and separation technologies (Casnati et al., 2003).

Pharmacological Applications

  • The synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors as potential therapeutic agents highlight the importance of lactam substituents in enhancing biological activity, suggesting a role in cancer therapy (Nagarajan et al., 2006).
  • The therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis was investigated, showing significant antiviral and antiapoptotic effects, indicating its potential as a treatment option (Ghosh et al., 2008).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4S/c1-17-6-10-21(11-7-17)32(29,30)27-13-12-18-8-9-20(14-19(18)15-27)26-24(28)16-31-23-5-3-2-4-22(23)25/h2-11,14H,12-13,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTCOTKYGHAWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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